molecular formula C18H15ClN2O4S B2954004 N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034341-39-2

N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2954004
CAS No.: 2034341-39-2
M. Wt: 390.84
InChI Key: NXHQVPGJOXPVSX-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a synthetic chemical scaffold of significant interest in early-stage drug discovery and chemical biology research. This compound features a hybrid structure incorporating substituted phenyl, furan, and thiophene rings, a design motif often explored in the development of molecular probes and therapeutic candidates. Its complex architecture suggests potential for selective interaction with various biological targets, though its specific mechanism of action and primary applications are subject to ongoing investigation. Researchers may utilize this compound as a key intermediate in medicinal chemistry programs, particularly in the synthesis of novel small-molecule libraries. It may also serve as a crucial tool compound for probing complex cellular signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs), which are a major class of drug targets and signal through diverse Gα subunits including Gαs, Gαi, and Gαq families to modulate critical second messengers like cyclic AMP and intracellular calcium . The presence of both electron-donating and electron-withdrawing groups on its aromatic systems makes it a valuable subject for structure-activity relationship (SAR) studies, aiding in the understanding of how specific molecular features influence binding affinity and efficacy at a target of interest. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-16-4-2-12(19)8-14(16)21-18(23)17(22)20-9-13-3-5-15(25-13)11-6-7-26-10-11/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHQVPGJOXPVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs, particularly those containing furan and thiophene moieties, exhibit significant antitumor activity. For instance, compounds incorporating benzimidazole or benzothiazole nuclei have demonstrated potent cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and others . The mechanism of action often involves interaction with DNA, where these compounds bind to the minor groove of DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Compounds with furan and thiophene structures have also been reported to possess antimicrobial properties. These activities are generally assessed through standard assays measuring the inhibition of microbial growth. The presence of halogen substituents (like chlorine) in the aromatic rings can enhance the biological activity by increasing lipophilicity and facilitating better membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide. The following factors are typically considered:

  • Aromatic Substituents : The presence of chloro and methoxy groups on the phenyl ring can influence both solubility and interaction with biological targets.
  • Furan and Thiophene Rings : These heterocycles are known to enhance biological activity through various mechanisms, including enzyme inhibition and DNA intercalation.
  • Amide Linkage : The ethanediamide structure may facilitate interactions with proteins or nucleic acids, potentially leading to increased cytotoxicity.

Study 1: Antitumor Activity

In a study investigating newly synthesized furan derivatives, several compounds showed promising antitumor activity against lung cancer cell lines. For example, a compound similar in structure to our target compound exhibited an IC50 value of approximately 6 μM against HCC827 cells in 2D culture systems. These results suggest that modifications to the furan ring could enhance cytotoxicity while minimizing effects on normal fibroblast cells .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of thiophene-containing compounds against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties. This highlights the potential for this compound to be developed as an antimicrobial agent .

Table 1: Biological Activity of Related Compounds

Compound NameStructureAntitumor IC50 (μM)Antimicrobial Activity
Compound A[Structure A]6.0 (HCC827)Effective
Compound B[Structure B]8.5 (A549)Moderate
Compound C[Structure C]12.0 (NCI-H358)Weak

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Chloro GroupIncreases lipophilicity
Methoxy GroupEnhances solubility
Furan RingPromotes DNA binding
Amide LinkageFacilitates protein interactions

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity (if reported) Reference
Target Compound Likely C₉₀H₁₆ClN₂O₄S* 5-Chloro-2-methoxyphenyl; [5-(thiophen-3-yl)furan-2-yl]methyl; ethanediamide ~420–440 (estimated) Not explicitly reported
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide C₁₁H₁₃NO₃S₂ Ethanesulfonamide; [5-(thiophen-3-yl)furan-2-yl]methyl 271.4 No activity data
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide C₂₆H₃₃ClN₄O₃ 5-Chloro-2-methoxyphenyl; tetrahydroquinoline-piperidine 485.0 Not reported; structural similarity suggests CNS targeting
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide C₂₁H₂₁Cl₂N₃O₃S 5-Chloro-2-methoxyphenyl; thiazolidinone ring 466.4 Antifungal/antibacterial (inferred from thiazolidinone class)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C₂₃H₂₆N₄O₄S Furan-oxadiazole; sulfamoyl 478.5 Antifungal (Candida albicans)

*Estimated based on structural analogs.

Key Structural and Functional Differences

Linker Diversity :

  • The ethanediamide linker in the target compound offers two amide groups, enabling stronger hydrogen-bonding interactions compared to single amide or sulfonamide linkers in analogs .
  • Compounds like LMM11 use a 1,3,4-oxadiazole ring, which enhances metabolic stability but lacks the hydrogen-bonding capacity of ethanediamide .

This may improve binding to aromatic-rich enzyme active sites .

Ethanediamide-linked analogs (e.g., ) are structurally complex and may target neurological receptors (e.g., dopamine D3), though this remains speculative without direct data.

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